trans 1-Boc-3-allyl-4-hydroxypyrrolidine
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Overview
Description
Trans 1-Boc-3-allyl-4-hydroxypyrrolidine: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a hydroxyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 1-Boc-3-allyl-4-hydroxypyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Allylation and Hydroxylation: The allyl group and hydroxyl group are introduced through specific reactions such as allylation of the nitrogen atom and hydroxylation of the pyrrolidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans 1-Boc-3-allyl-4-hydroxypyrrolidine can undergo oxidation to form a carbonyl group.
Reduction: The allyl group can be reduced to form a saturated alkyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated pyrrolidine derivative.
Substitution: Formation of the free amine derivative.
Scientific Research Applications
Chemistry: Trans 1-Boc-3-allyl-4-hydroxypyrrolidine is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure allows for the exploration of different chemical spaces and the development of new compounds with potential therapeutic applications .
Biology and Medicine: In medicinal chemistry, this compound is used to design and synthesize novel drugs targeting specific biological pathways. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, this compound is used as a building block for the synthesis of complex organic molecules. It is also employed in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of trans 1-Boc-3-allyl-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, exerting anticancer activity .
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered ring structure.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.
Uniqueness: Trans 1-Boc-3-allyl-4-hydroxypyrrolidine is unique due to the presence of the Boc protecting group, allyl group, and hydroxyl group, which confer specific chemical reactivity and biological activity. Its structure allows for the exploration of diverse chemical spaces and the development of novel bioactive compounds .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAFVZGCUNQYNV-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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